Onjisaponin Z

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

鬼臼皂苷Z 是一种天然三萜皂苷,从远志(Polygala tenuifolia)的根中分离得到,远志是一种常用中药。 该化合物因其多样的药理作用而备受关注,包括神经保护、抗炎和抗氧化作用 .

作用机制

生化分析

Biochemical Properties

Onjisaponin Z plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of enzymes involved in the biosynthesis of neurotransmitters, such as tyrosine hydroxylase and monoamine oxidase . Additionally, it interacts with proteins involved in autophagy, such as microtubule-associated proteins 1A/1B light chain 3B (LC3) and sequestosome 1 (p62), promoting the degradation of aggregated proteins . These interactions highlight the compound’s potential in modulating biochemical pathways related to neuroprotection and cellular homeostasis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to enhance the proliferation and differentiation of neural stem cells, thereby promoting neurogenesis . Furthermore, this compound influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (mTOR) pathway, which is crucial for cellular metabolism and autophagy . The compound also affects gene expression by modulating the transcription of genes involved in oxidative stress response and inflammation . These cellular effects underscore the potential of this compound in therapeutic applications for neurodegenerative diseases and cognitive disorders.

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. At the molecular level, this compound binds to specific biomolecules, such as AMPK, leading to its activation and subsequent inhibition of the mTOR pathway . This activation promotes autophagy, a cellular process that degrades and recycles damaged organelles and proteins. Additionally, this compound inhibits the activity of monoamine oxidase, thereby increasing the levels of neurotransmitters like serotonin and dopamine . These molecular interactions contribute to the compound’s neuroprotective and cognitive-enhancing effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that this compound maintains its bioactivity for several weeks, promoting sustained cellular effects such as enhanced autophagy and reduced oxidative stress . Long-term in vivo studies have demonstrated that this compound can exert prolonged neuroprotective effects, improving cognitive function and reducing neuronal damage over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance cognitive function and reduce symptoms of depression in mice . At high doses, the compound may exhibit toxic effects, such as gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to triterpenoid saponin biosynthesis. The compound interacts with key enzymes in the mevalonate (MVA) pathway, such as squalene synthase and squalene monooxygenase, which are essential for the production of triterpenoid saponins . Additionally, this compound affects metabolic flux by modulating the levels of intermediate metabolites, thereby influencing the overall biosynthesis of saponins . These interactions underscore the compound’s role in the complex network of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound binds to intracellular proteins, such as heat shock proteins, which assist in its proper folding and distribution . These interactions ensure the efficient transport and localization of this compound within various cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with autophagosomes and lysosomes to promote autophagy . Additionally, this compound can translocate to the nucleus, where it modulates the expression of genes involved in oxidative stress response and inflammation . These localization patterns highlight the multifaceted role of this compound in cellular processes and its potential as a therapeutic agent.

准备方法

合成路线和反应条件: 鬼臼皂苷Z 通常采用溶剂萃取法从远志干燥根中提取。 提取过程涉及使用甲醇或乙醇等溶剂,然后使用色谱技术进行纯化 .

工业生产方法: 鬼臼皂苷Z 的工业生产涉及从远志根中进行大规模提取。首先将根部干燥并研磨成细粉。 然后对粉末进行溶剂提取,所得提取物通过柱色谱分离纯化得到鬼臼皂苷Z .

化学反应分析

反应类型: 鬼臼皂苷Z 会发生多种化学反应,包括:

氧化: 鬼臼皂苷Z 可以用高锰酸钾或过氧化氢等试剂氧化。

还原: 还原反应可以使用硼氢化钠等试剂进行。

常用试剂和条件:

氧化: 酸性或中性条件下的高锰酸钾。

还原: 甲醇或乙醇中的硼氢化钠。

取代: 碱存在下的卤素或烷基化试剂.

主要产物: 这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会生成羟基化衍生物,而还原可能会生成脱氧化合物 .

科学研究应用

鬼臼皂苷Z 在科学研究中有着广泛的应用,包括:

相似化合物的比较

鬼臼皂苷Z 与其他类似的三萜皂苷进行比较,例如:

总之,鬼臼皂苷Z 是一种很有前途的化合物,具有多种药理作用,在治疗应用方面具有巨大潜力。其独特的化学结构和多方面作用使其成为科学研究的宝贵课题。

属性

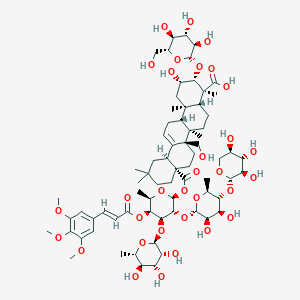

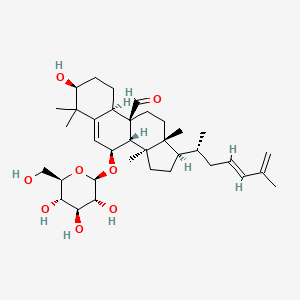

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H106O32/c1-29-43(77)46(80)50(84)60(94-29)100-56-54(98-42(76)15-12-32-22-37(90-9)55(92-11)38(23-32)91-10)31(3)96-63(57(56)101-61-52(86)48(82)53(30(2)95-61)99-59-49(83)44(78)36(75)27-93-59)103-65(89)70-19-18-66(4,5)24-34(70)33-13-14-40-67(6)25-35(74)58(102-62-51(85)47(81)45(79)39(26-72)97-62)69(8,64(87)88)41(67)16-17-68(40,7)71(33,28-73)21-20-70/h12-13,15,22-23,29-31,34-36,39-41,43-54,56-63,72-75,77-86H,14,16-21,24-28H2,1-11H3,(H,87,88)/b15-12+/t29-,30-,31+,34-,35-,36+,39+,40+,41+,43-,44-,45+,46+,47-,48-,49+,50+,51+,52+,53-,54-,56-,57+,58-,59-,60-,61-,62-,63-,67+,68+,69-,70-,71-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKDCAIDWFPAGZ-ZZVFPCDUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6)CO)(CCC9C8(CC(C(C9(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)CO)C)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H106O32 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)

![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)